Hansa yellow

Descripción general

Descripción

Métodos De Preparación

C.I. Pigment Yellow 1 is synthesized through the diazotization of 2-nitro-p-toluidine followed by coupling with acetoacetanilide . The reaction conditions typically involve the use of nitrosyl sulfuric acid for diazotization and subsequent coupling under controlled temperature and pH conditions. Industrial production methods may involve high-pressure homogenization, cooling, and pH adjustment to achieve uniform particle size and stable performance .

Análisis De Reacciones Químicas

Hansa yellow undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color properties.

Reduction: Reduction reactions can alter the azo linkage, affecting the pigment’s stability and color.

Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Aplicaciones Científicas De Investigación

Applications in Art

Pigment Properties:

- Lightfastness: Hansa Yellow exhibits good lightfastness, making it suitable for artworks intended to last over time. However, variations in performance have been noted depending on the formulation and mixing with other pigments .

- Transparency: this compound is often used in watercolors and acrylics for its semi-transparent qualities, allowing for vibrant mixing with other colors.

Case Study: Artist Use

A survey of artists' palettes revealed that this compound is commonly used as a primary yellow pigment. Artists appreciate its ability to create vivid greens and oranges when mixed with other colors. For example, it serves as a cool yellow in split-primary palettes, enhancing color mixing capabilities .

Industrial Applications

This compound is utilized in various industries due to its stability and cost-effectiveness.

| Industry | Application | Benefits |

|---|---|---|

| Coatings | Used in industrial paints and coatings | Excellent weather resistance and durability |

| Plastics | Employed in plastic manufacturing | Bright coloration without toxicity |

| Textiles | Applied as a dye for synthetic fibers | Strong color retention |

This compound's resistance to fading under UV light makes it ideal for outdoor applications where longevity is crucial.

Environmental Applications

Recent studies have explored the use of this compound in environmental science, particularly in dye degradation processes. Research indicates that this compound can be effectively decolorized using advanced oxidation processes like Fenton's reaction. In optimized conditions, decolorization efficiencies of up to 95% were achieved within 24 hours .

Comparative Analysis of Lightfastness

A comparative study of various formulations of this compound indicates differences in lightfastness ratings based on the medium used. For instance:

| Pigment Type | ASTM Lightfastness Rating | Comments |

|---|---|---|

| This compound Light (PY3) | LF2 to LF3 | Performance varies with dilution |

| This compound Medium (PY73) | LF1 | Consistently high performance |

| This compound Opaque (PY74) | LF1 | Excellent under various conditions |

These findings highlight the importance of formulation in achieving desired lightfastness properties .

Mecanismo De Acción

The mechanism of action of Hansa yellow involves the absorption of specific wavelengths of light, resulting in the reflection or transmission of yellow light. This principle is leveraged in the development of advanced colorimetric sensors and optical devices. The molecular targets and pathways involved in its action are primarily related to its interaction with light and its stability in various environments .

Comparación Con Compuestos Similares

Hansa yellow can be compared with other similar compounds, such as:

Hansa yellow3: Known for its high tinting strength and stable performance in various applications.

Hansa yellow74: Noted for its chemical inertness and heat resistance.

Hansa yellow80: Used in different solvents to achieve target colors and studied for its pigmentation behaviors. C.I.

Actividad Biológica

Hansa Yellow, specifically known as Arylide Yellow (PY3), is a synthetic organic pigment widely used in various applications, including art supplies and coatings. This article explores the biological activity of this compound, focusing on its chemical properties, potential health impacts, and environmental considerations.

Chemical Composition and Properties

This compound is categorized as a monoazo pigment, characterized by its bright yellow color and high tinting strength. Its chemical structure includes an arylide group, which contributes to its stability and lightfastness. The pigment is synthesized through a series of chemical reactions involving aniline derivatives and diazonium compounds.

Toxicological Studies

Research has indicated that this compound exhibits low toxicity levels in humans when used in typical applications. However, some studies have raised concerns about its potential effects on cellular mechanisms:

- Cytotoxicity : In vitro studies have shown that high concentrations of this compound can induce cytotoxic effects in certain cell lines. For example, exposure to elevated levels resulted in increased cell death and DNA damage markers in human cell cultures .

- Allergic Reactions : Some individuals may experience allergic reactions upon skin contact with products containing this compound. Symptoms can include dermatitis and irritation .

Environmental Impact

The environmental implications of this compound are also noteworthy:

Case Study 1: Lightfastness Testing

A recent study evaluated the lightfastness of various this compound formulations under accelerated aging conditions. The results indicated that while this compound Light (PY3) initially rated as ASTM LF2 (Lightfastness rating 2), subsequent evaluations showed a decline to LF3 after prolonged exposure to UV light . This change highlights the importance of ongoing testing for artists relying on these pigments for long-term durability.

| Pigment Type | Initial Rating | Post-Aging Rating |

|---|---|---|

| This compound Light | ASTM LF2 | ASTM LF3 |

| This compound Medium | ASTM LF1 | ASTM LF2 |

Case Study 2: Cytotoxicity Assessment

A study conducted on the cytotoxic effects of various pigments, including this compound, found that it exhibited significant cytotoxicity at concentrations above 100 µg/mL. The study utilized human keratinocyte cell lines to assess cell viability and DNA integrity post-exposure. The findings suggested that while low concentrations were generally safe, higher levels could lead to detrimental effects .

Propiedades

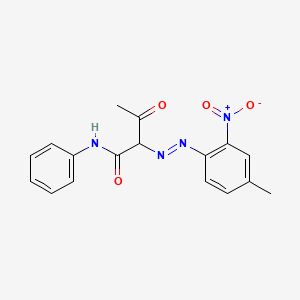

IUPAC Name |

2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c1-11-8-9-14(15(10-11)21(24)25)19-20-16(12(2)22)17(23)18-13-6-4-3-5-7-13/h3-10,16H,1-2H3,(H,18,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYSUUPKMDJYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=NC(C(=O)C)C(=O)NC2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041735 | |

| Record name | C.I. Pigment Yellow 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2512-29-0 | |

| Record name | Light yellow | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2512-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Pigment Yellow 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002512290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pigment yellow 1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | C.I. Pigment Yellow 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIGMENT YELLOW 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMB4YA40UY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.